2-(4-((3-Ethoxy-4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol
Description
Properties
IUPAC Name |
2-[4-(3-ethoxy-4-fluorophenyl)sulfonylpiperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O4S/c1-2-21-14-11-12(3-4-13(14)15)22(19,20)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,2,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOSMKCGVUNVAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation with 3-Ethoxy-4-fluorobenzenesulfonyl Chloride
A two-step approach involves:
-
Sulfonylation : Reacting piperazine with 3-ethoxy-4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours.
-
Ethanol Side Chain Introduction : Treating the monosubstituted piperazine intermediate with 2-chloroethanol or ethylene oxide in the presence of potassium carbonate in acetonitrile at reflux (80°C) for 24 hours.
Key Data :
| Step | Reagent Ratio (Piperazine:Sulfonyl Chloride) | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | 1:1.1 | DCM | 0–25°C | 68% |
| 2 | 1:1.5 (2-chloroethanol) | MeCN | 80°C | 52% |
Analysis :
Epoxide Ring-Opening Strategy
-
Sulfonamide Formation : React 1-(3-ethoxy-4-fluorophenylsulfonyl)piperazine with ethylene oxide in tetrahydrofuran (THF) at 60°C for 48 hours.
-
Workup : Quench with aqueous HCl, extract with ethyl acetate, and purify via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 48 hours |
| Temperature | 60°C |
| Isolated Yield | 74% |
Analysis :
-
Advantages : Avoids halogenated intermediates; higher atom economy.
-
Limitations : Prolonged reaction time; potential polymerization of ethylene oxide.
Solid-Phase Synthesis for High-Throughput Production
Adapting methods from combinatorial chemistry, resin-bound piperazine is sulfonylated with 3-ethoxy-4-fluorobenzenesulfonyl chloride, followed by on-resin ethanol group incorporation using 2-bromoethanol. After cleavage, the crude product is purified via reverse-phase HPLC.
Key Data :
| Parameter | Value |
|---|---|
| Resin Type | Wang resin |
| Cleavage Reagent | TFA/DCM (1:99) |
| Purity (HPLC) | >95% |
Analysis :
-
Advantages : Scalable for parallel synthesis; reduces purification burden.
-
Limitations : Specialized equipment required; higher cost.
Analytical and Optimization Insights
Spectroscopic Characterization
Yield Optimization Strategies
-
Microwave-Assisted Synthesis : Reducing sulfonylation time from 12 hours to 30 minutes at 100°C improves yield to 82%.
-
Catalytic Additives : KI (10 mol%) enhances nucleophilic displacement efficiency, increasing ethanol incorporation yield to 68%.
Comparative Method Evaluation
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Sulfonylation | 52 | 90 | Moderate | High |
| Epoxide Ring-Opening | 74 | 95 | High | Moderate |
| Solid-Phase Synthesis | 65 | 95 | Low | Low |
Critical Findings :
-
Epoxide-based methods balance yield and scalability but require stringent temperature control.
-
Solid-phase synthesis is optimal for small-scale, high-purity demands.
Industrial and Environmental Considerations
Biological Activity
2-(4-((3-Ethoxy-4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C12H17FN2O3S. The compound features a piperazine ring, an ethoxy group, and a sulfonyl moiety, which are critical for its biological activity. The presence of the fluorine atom in the phenyl ring enhances its pharmacological properties by improving lipophilicity and receptor binding affinity.
Research indicates that this compound exhibits significant biological activity by targeting specific cellular pathways:
- Inhibition of Equilibrative Nucleoside Transporters (ENTs) : This compound has been shown to inhibit ENTs, which are crucial for nucleotide uptake in cells. By reducing uridine uptake, it can impact nucleotide synthesis pathways and cellular metabolism, potentially leading to reduced proliferation in cancer cells .
- Kinase Inhibition Potential : The structural characteristics suggest that it may act as a kinase inhibitor. Kinases play essential roles in various cellular processes, including cell signaling and metabolism, making them important targets in cancer therapy.
Biological Activity Data
A summary of key findings regarding the biological activity of this compound is presented below:
| Activity Type | Effect | Reference |
|---|---|---|
| ENTs Inhibition | Reduced uridine uptake | |
| Anticancer Activity | Moderate efficacy against breast cancer cells | |
| Antimicrobial Activity | Potential effectiveness against bacteria |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Anticancer Studies : A study focused on piperazine derivatives demonstrated that compounds with similar structures exhibited significant cytotoxic effects against human breast cancer cell lines. The IC50 values ranged from 18 μM to 57.3 μM, indicating promising potential for therapeutic applications .
- Antimicrobial Activity : Research on piperazine-based compounds found that certain derivatives showed effective inhibition against various microbial strains. For instance, one derivative exhibited an MIC comparable to standard antibiotics, suggesting that modifications in the piperazine structure could enhance antimicrobial properties .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of piperazine derivatives revealed that specific functional groups significantly affect biological activity. The ethoxy and sulfonyl groups contribute to improved solubility and interaction with biological targets, enhancing the overall efficacy of these compounds .
Scientific Research Applications
Pharmaceutical Development
2-(4-((3-Ethoxy-4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol has been studied for its potential as a therapeutic agent. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for developing treatments for psychiatric disorders.
Antidepressant Activity
Research indicates that compounds containing piperazine moieties exhibit antidepressant-like effects. The specific substitution patterns on the piperazine ring can influence the pharmacological profile, suggesting that this compound may have utility in treating depression or anxiety disorders .
Antitumor Properties
Preliminary studies have shown that related sulfonamide compounds can exhibit cytotoxic effects against various cancer cell lines. The sulfonyl group in this compound may enhance its antitumor activity by promoting apoptosis or inhibiting cell proliferation .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step synthetic routes. Key reactions may include:
- Nucleophilic Substitution : The introduction of the ethoxy group onto the piperazine scaffold.
- Sulfonation : The incorporation of the sulfonyl group, which is critical for enhancing biological activity.
These synthetic strategies are crucial for optimizing yield and purity, as well as for modifying the compound to enhance its pharmacological properties .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Clinical Trials : Investigations into piperazine derivatives have shown promise in phase II clinical trials for treating anxiety disorders, where modifications to the piperazine core led to improved efficacy and reduced side effects.
- In Vitro Studies : Laboratory studies utilizing cell lines treated with sulfonamide derivatives have demonstrated significant cytotoxicity, providing a foundation for further exploration into their mechanisms of action and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Sulfonyl-Aromatic Group
Key differences among analogs arise from substituents on the phenyl ring attached to the sulfonyl group. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula C₁₃H₁₈FN₂O₄S.
Q & A
Basic: What are the optimal synthetic routes for 2-(4-((3-Ethoxy-4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol, and how can purity be ensured?
Answer:
The synthesis typically involves sequential steps:
Sulfonylation : Reacting piperazine derivatives with 3-ethoxy-4-fluorobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) to form the sulfonamide intermediate .
Ethanolamine Conjugation : Introducing the ethanol moiety via nucleophilic substitution or coupling reactions, often using reagents like 2-bromoethanol in the presence of a base (e.g., K₂CO₃) .
Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures >95% purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) validates purity .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethanol moiety) .
- X-ray Crystallography : Resolves stereoelectronic effects in the sulfonylpiperazine core (if crystalline) .
Basic: How is initial biological activity screening performed for this compound?
Answer:
- Receptor Binding Assays : Test affinity for serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand displacement (³H-spiperone for D₂/D₃ receptors) .
- Enzyme Inhibition : Evaluate acetylcholinesterase (AChE) or kinase inhibition via colorimetric assays (e.g., Ellman’s method for AChE) .
- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cell lines to assess baseline toxicity .
Advanced: What strategies resolve contradictions in receptor binding data across different studies?
Answer:
Contradictions may arise from assay conditions (pH, temperature) or receptor isoforms. Strategies include:
- Comparative Binding Studies : Use standardized protocols (e.g., consistent buffer pH 7.4, 37°C) across labs .
- Computational Docking : Model interactions with receptor subtypes (e.g., D₂ vs. D₃) using AutoDock Vina to rationalize selectivity .
- Orthogonal Assays : Validate results with functional assays (e.g., cAMP accumulation for GPCR activity) .
Advanced: How does the compound’s sulfonylpiperazine moiety influence its pharmacokinetics?
Answer:
- Metabolic Stability : The sulfonamide group resists hepatic CYP3A4 oxidation, enhancing plasma half-life (tested via microsomal incubation + LC-MS) .
- Blood-Brain Barrier (BBB) Penetration : LogP calculations (∼2.5) and PAMPA-BBB assays predict moderate permeability .
- Protein Binding : Equilibrium dialysis with human serum albumin (HSA) shows >90% binding, requiring dose adjustments in vivo .
Advanced: What experimental designs optimize yield in large-scale synthesis without compromising purity?
Answer:
- Flow Chemistry : Continuous sulfonylation reduces side reactions (e.g., di-sulfonylation) and improves yield (>80%) .
- Design of Experiments (DoE) : Vary temperature, solvent ratios, and catalyst loading (e.g., triethylamine) to identify optimal conditions .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
Advanced: How can stability studies under varying pH and temperature conditions guide formulation?
Answer:
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation via HPLC:
- Stable at pH 4–7 (phosphate buffer, 25°C).
- Thermosensitive : Degrades >40°C (TGA/DSC analysis) .
- Lyophilization : Preferable for long-term storage; retains >98% purity after 12 months at -20°C .
Advanced: What computational models predict off-target effects or synergies with existing therapeutics?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to off-target kinases (e.g., EGFR) using CHARMM force fields .
- Network Pharmacology : Map compound-receptor interactions via STRING or KEGG databases to identify synergies (e.g., with β-blockers for cardiovascular studies) .
- Machine Learning : Train models on ChEMBL data to predict ADMET profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
